Product packaging for Ethyl imidazo[1,5-a]pyridine-8-carboxylate(Cat. No.:CAS No. 697739-12-1)

Ethyl imidazo[1,5-a]pyridine-8-carboxylate

Cat. No.: B1404320
CAS No.: 697739-12-1
M. Wt: 190.2 g/mol
InChI Key: IZZCPMXJHNYFKD-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,5-a]pyridine-8-carboxylate ( 697739-12-1) is a high-purity chemical intermediate central to modern medicinal chemistry research. It belongs to the imidazopyridine class of heterocyclic compounds, a scaffold recognized as a privileged structure in drug discovery due to its presence in a wide range of bioactive molecules . This specific ester derivative serves as a versatile precursor for the synthesis of various novel compounds, primarily through functional group transformations of its carboxylate group. The imidazo[1,5-a]pyridine core is of significant research value. It is found in several natural alkaloids and is a key pharmacophore in investigational compounds with diverse biological activities . Notably, this scaffold is being extensively explored in central nervous system (CNS) drug discovery. Structural derivatives of imidazo[1,5-a]pyridine have been developed as potent partial agonists of the 5-HT4 receptor (5-HT4R), a promising target for treating cognitive disorders associated with Alzheimer's disease . The 5-HT4 receptor activation is implicated in enhancing acetylcholine release and may also stimulate the non-amyloidogenic processing of the amyloid precursor protein, offering both symptomatic and potential disease-modifying effects . The ethyl carboxylate moiety in this compound is a critical synthetic handle, often used to generate carboxamide derivatives which can exhibit improved metabolic stability compared to ester-containing drugs, making them more suitable for therapeutic development . As such, this compound is an essential building block for researchers constructing structure-activity relationships (SAR) to optimize potency, efficacy, and drug-like properties for new therapeutic agents. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B1404320 Ethyl imidazo[1,5-a]pyridine-8-carboxylate CAS No. 697739-12-1

Properties

IUPAC Name

ethyl imidazo[1,5-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-12-7-11-6-9(8)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZCPMXJHNYFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739932
Record name Ethyl imidazo[1,5-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697739-12-1
Record name Imidazo[1,5-a]pyridine-8-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697739-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl imidazo[1,5-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formic-Acetic Anhydride Cyclization Method

This is the most commonly reported method for synthesizing this compound. The procedure involves the generation of formyl-acetic anhydride by heating acetic anhydride and formic acid, which then reacts with ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride to form the imidazo[1,5-a]pyridine ring system.

Typical Experimental Procedure:

  • Mix acetic anhydride (38.21 mL, 405 mmol) and formic acid (15.28 mL, 405 mmol) at 60 °C for 2–3 hours to form formyl-acetic anhydride.
  • Cool the mixture to room temperature.
  • Add ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride (about 81 mmol) slowly to the anhydride mixture.
  • Stir the reaction at room temperature for 1 hour, then heat at 35 °C for 3–4 hours.
  • Cool the mixture to 5 °C and neutralize with ammonia solution.
  • Extract the product with dichloromethane, wash, dry, and concentrate.
  • Purify by column chromatography using silica gel with 2% methanol in dichloromethane plus 0.5% ammonium hydroxide.

Yield and Characteristics:

  • Yield: Approximately 56% isolated yield.
  • Product: Yellow solid, this compound.
  • Molecular weight: 190.2 g/mol.
  • MS: Exact mass calculated 190.07; observed m/z 191 [M+H]+.

This method is well-documented in patent literature and chemical databases and is considered reliable for laboratory synthesis.

Hydrolysis to Imidazo[1,5-a]pyridine-8-carboxylic Acid

This compound can be hydrolyzed under basic conditions:

  • Reflux with 1M potassium hydroxide in methanol for 0.5 hours.
  • Acidification with 2N hydrochloric acid precipitates the carboxylic acid.
  • Yield: About 42% isolated yield.

This step is useful for accessing the acid derivative from the ester.

Summary Table of Preparation Methods

Method Reagents & Conditions Yield (%) Notes
Formic-Acetic Anhydride Cyclization Acetic anhydride + formic acid (60 °C, 2–3 h) → add ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl (rt, 4 h) 56 Purification by silica gel chromatography
Room Temperature Cyclization Formyl-acetic anhydride (prepared at 50–60 °C) + aminomethylpyridine salt (rt, 8 h) ~50 Neutralization with NaHCO3, extraction with DCM
Reduction to Alcohol LiAlH4 in THF, reflux 2 h - Converts ester to alcohol derivative
Hydrolysis to Acid KOH in methanol, reflux 0.5 h 42 Acidification precipitates carboxylic acid
Metal-Free Dehydrative Annulation Elemental sulfur, aldehydes, flash chromatography purification Up to 90 General imidazo[1,5-a]pyridine synthesis

Analytical and Characterization Data

  • Mass Spectrometry (MS): Molecular ion peak at m/z 191 [M+H]+ consistent with C10H10N2O2.
  • NMR Spectroscopy: Characteristic signals for imidazo[1,5-a]pyridine ring and ethyl ester group.
  • Melting Point: Reported in literature varies with purity, typically around 105–140 °C depending on derivative.
  • Chromatography: Silica gel column chromatography with 2% methanol in dichloromethane plus ammonium hydroxide is effective for purification.

Research Findings and Practical Considerations

  • The formic-acetic anhydride method is widely used due to moderate yields and straightforward workup.
  • The reaction temperature and time are critical; prolonged heating or higher temperatures may lead to side reactions.
  • Neutralization step must be slow to avoid decomposition.
  • The ester can be further functionalized, for example, reduced to alcohol or hydrolyzed to acid.
  • Alternative metal-free methods show promise for greener synthesis but require further optimization for specific esters.

This detailed review consolidates preparation methods for this compound from reliable chemical literature and patents, providing a comprehensive guide for researchers aiming to synthesize this compound with good yield and purity.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ethyl ester group undergoes base-mediated hydrolysis to yield imidazo[1,5-a]pyridine-8-carboxylic acid. This reaction is critical for generating bioactive intermediates.

Reaction Conditions :

  • Reagent : 1M KOH in methanol

  • Temperature : Reflux (≈65°C)

  • Duration : 5–30 minutes

  • Yield : 42–56%

ParameterValueSource Citation
Starting MaterialEthyl ester (10.52 mmol)
ProductCarboxylic acid
Key StepNeutralization with HCl

This hydrolysis is efficient under mild conditions, with the ester group selectively cleaved without affecting the imidazo[1,5-a]pyridine core .

Reduction to Alcohol

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ester to a primary alcohol, imidazo[1,5-a]pyridine-8-methanol.

Reaction Conditions :

  • Reagent : LiAlH<sub>4</sub> in THF

  • Temperature : Reflux (≈66°C)

  • Duration : 2 hours

  • Yield : Not explicitly reported (crude product purified via chromatography)

ParameterValueSource Citation
Molar Ratio4:1 (LiAlH<sub>4</sub>:ester)
WorkupQuenching with H<sub>2</sub>O/NaOH
PurityConfirmed by MS ([M+H]<sup>+</sup> = 149)

The reduction proceeds cleanly, though yields depend on purification efficiency .

Acylation/Formylation

The compound’s synthesis involves formylation of ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl using formic-acetic anhydride.

Reaction Conditions :

  • Reagents : Acetic anhydride, formic acid

  • Temperature : 50–60°C (anhydride preparation), then RT

  • Duration : 8 hours

  • Yield : 56% (after purification)

ParameterValueSource Citation
Cyclization AgentFormic-acetic anhydride
Key IntermediateN-propargylpyridinium
PurificationColumn chromatography

This method avoids metal catalysts, aligning with green chemistry principles .

Comparative Reaction Table

Reaction TypeReagents/ConditionsMajor ProductYield
Hydrolysis1M KOH/MeOH, refluxImidazo[1,5-a]pyridine-8-carboxylic acid42–56%
ReductionLiAlH<sub>4</sub>/THF, refluxImidazo[1,5-a]pyridine-8-methanolN/A*
AcylationFormic-acetic anhydride, RTEthyl imidazo[1,5-a]pyridine-8-carboxylate56%

*Yield not quantified in source .

Mechanistic Insights

  • Hydrolysis : Base-mediated nucleophilic attack on the ester carbonyl, followed by elimination of ethanol.

  • Reduction : LiAlH<sub>4</sub> delivers hydride to the ester carbonyl, converting it to a hydroxymethyl group.

  • Cyclization : Formic-acetic anhydride facilitates intramolecular cyclization via activation of the amine group .

These reactions highlight the compound’s utility in synthesizing derivatives for pharmaceutical applications, particularly in oncology and antimicrobial research .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
EIPC has been explored for its potential as a bioactive molecule. Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit various pharmacological activities, including anti-cancer and anti-inflammatory properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer therapy .

Mechanisms of Action
The mechanism by which EIPC exerts its effects is primarily through the inhibition of specific proteins involved in cancer cell proliferation. This inhibition can disrupt critical signaling pathways within the cells, leading to reduced growth and increased apoptosis. Additionally, EIPC and its derivatives can act as inhibitors of certain enzymes, further enhancing their therapeutic potential.

Materials Science

Optoelectronic Applications
EIPC has been utilized in the development of materials with specific electronic properties. Its unique chemical structure allows it to function effectively in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. The luminescent properties of imidazo[1,5-a]pyridine derivatives make them suitable candidates for applications in imaging technologies and confocal microscopy .

Synthesis of Advanced Materials
As a building block in organic synthesis, EIPC is used to create more complex heterocyclic compounds that can be tailored for specific material properties. This versatility enables researchers to design materials with desired electrical and optical characteristics for advanced technological applications.

Biological Research

Biological Assays
EIPC is under investigation for its role as a bioactive compound in various biological assays. Studies have demonstrated that it can interact with biological targets, influencing cellular processes and providing insights into disease mechanisms. This makes it valuable for drug discovery and development efforts aimed at identifying new therapeutic agents .

Case Studies
Several case studies have highlighted the efficacy of EIPC derivatives in biological settings:

  • Anti-Cancer Studies : Research has shown that EIPC exhibits significant cytotoxic activity against human cancer cell lines such as breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptosis markers.
  • Inflammation Models : EIPC derivatives have been tested in animal models for their anti-inflammatory effects, showing promise in reducing inflammation markers and improving overall health outcomes.

Mechanism of Action

The mechanism of action of ethyl imidazo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and altering their biological activity. This interaction can affect various cellular pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Analogues: Substituent and Core Variations

Table 1: Key Structural and Physical Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Position Key Applications
Ethyl imidazo[1,5-a]pyridine-8-carboxylate 697739-12-1 C₁₀H₁₀N₂O₂ 190.20 8 (ethyl ester) Fluorescent probes, drug intermediates
Mthis compound 151509-02-3 C₉H₈N₂O₂ 176.17 8 (methyl ester) Intermediate for kinase inhibitors
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride 1914148-56-3 C₁₀H₁₁ClN₂O₂ 226.66 7 (ethyl ester) Not explicitly stated (structural variant)
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate N/A C₉H₇BrN₄O₂ 299.08 8 (ethyl ester) Antifungal/anticancer agents
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate 103151-23-1 C₁₀H₁₂N₂O₃ 208.22 2 (ethyl ester), 8 (hydroxy) Photophysical studies

Photophysical and Pharmacological Performance

Table 2: Comparative Photophysical/Pharmacological Data
Compound Stokes Shift (nm) Liposome Intercalation Biological Activity
This compound 80–100 Yes (lipid bilayer) GABAA receptor modulation
Mthis compound Not reported Not tested Kinase inhibition
Ethyl 6-bromo-triazolo-pyridine-8-carboxylate N/A No Antifungal (MIC: 2–8 µg/mL)

Biological Activity

Ethyl imidazo[1,5-a]pyridine-8-carboxylate (EIPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EIPC, including its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

EIPC can be synthesized through various methodologies, including cyclocondensation and oxidative cyclization. A notable synthesis method involves the reaction of ethyl 2-(aminomethyl)-3-pyridinecarboxylate with acetic anhydride and formic acid, yielding EIPC as a yellow solid with a molecular formula of C10H10N2O2 . The synthesis process is critical as it influences the purity and yield of the compound, which are essential for subsequent biological evaluations.

Antimicrobial Activity

EIPC exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds derived from imidazo[1,5-a]pyridine structures have shown minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria .

Compound Bacterial Strain MIC (µg/mL)
EIPCStaphylococcus aureus0.25
EIPCEscherichia coli0.30
EIPCBacillus cereus0.22

Anti-inflammatory Activity

EIPC has also been evaluated for its anti-inflammatory potential. In a study assessing various derivatives, EIPC showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. The IC50 values for COX-2 inhibition were reported to be as low as 0.01 µM, indicating strong anti-inflammatory properties .

Anticancer Activity

Recent research has highlighted the anticancer potential of EIPC. In vitro assays have shown that EIPC can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated IC50 values of approximately 6.91 µM against these cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • Antimicrobial Evaluation : A study conducted on various imidazo[1,5-a]pyridine derivatives found that EIPC exhibited superior antimicrobial activity compared to traditional antibiotics, making it a candidate for further development in treating resistant bacterial infections .
  • Anti-inflammatory Mechanisms : In vivo models showed that EIPC significantly reduced edema in carrageenan-induced paw edema tests, supporting its role as a potent anti-inflammatory agent .
  • Cancer Cell Line Studies : Research involving different cancer cell lines revealed that EIPC not only inhibited cell proliferation but also altered cell cycle progression, leading to increased apoptosis rates in treated cells compared to controls .

Q & A

Q. What are the standard synthetic routes for Ethyl imidazo[1,5-a]pyridine-8-carboxylate?

The compound is typically synthesized via tandem annulation reactions. A common method involves reacting substituted pyridine precursors (e.g., phenyl(1H-1,2,4-triazol-5-yl)methanone) with α-bromo esters (e.g., ethyl 4-bromo-3-methylbut-2-enoate) in the presence of potassium carbonate and DMF. The reaction is stirred for 8 hours, followed by extraction with dichloromethane, drying with Na₂SO₄, and purification via column chromatography (yield ~72%) . Piperidine-catalyzed cyclization in ethanol under reflux is another approach for analogous derivatives, with subsequent crystallization from solvent mixtures .

Q. How is the compound characterized structurally?

Key characterization techniques include:

  • NMR spectroscopy : To confirm proton environments (e.g., ethyl ester signals at δ 1.35 ppm for CH₃ and δ 4.36 ppm for CH₂ in DMSO-d₆) .
  • IR spectroscopy : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and C=O stretches at ~1680 cm⁻¹) .
  • X-ray crystallography : Resolves planar fused-ring systems and substituent orientations (e.g., dihedral angles between aromatic rings) .

Q. What safety precautions are required during handling?

  • Storage : Keep in a dry, cool, and ventilated environment, away from heat and moisture. Use inert gas purging for air-sensitive derivatives .
  • PPE : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Use spark-proof tools in fume hoods .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid release into waterways .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazo[1,5-a]pyridine synthesis be addressed?

Regioselectivity depends on precursor design and reaction conditions. For example:

  • Substituents on the pyridine core (e.g., bromine at position 1) direct cyclization pathways .
  • Solvent polarity (e.g., DMF vs. ethanol) and catalysts (e.g., piperidine) influence reaction kinetics. Microwave-assisted synthesis may improve selectivity for complex derivatives .

Q. What strategies optimize yield in large-scale synthesis?

  • Precursor purification : Pre-dry reactants to minimize side reactions.
  • Temperature control : Maintain reflux conditions (±2°C) to prevent decomposition.
  • Workup efficiency : Use rotary evaporation under reduced pressure for rapid solvent removal .

Q. How do structural modifications impact biological activity?

  • Anticancer activity : Substitutions at position 6 (e.g., methyl or halogen groups) enhance binding to kinase targets. Derivatives with 4-nitrophenyl or 2,4-dichlorophenyl groups show improved antifungal potency .
  • SAR studies : Electron-withdrawing groups (e.g., -CN, -CF₃) at position 8 increase metabolic stability, while ester groups improve solubility .

Q. How can conflicting biological data be resolved?

  • Assay validation : Repeat experiments with positive/negative controls (e.g., fluconazole for antifungal assays).
  • Structural confirmation : Re-analyze compounds via LC-MS or X-ray diffraction to rule out impurities .
  • Dose-response curves : Test multiple concentrations to distinguish true activity from assay artifacts .

Methodological Challenges and Solutions

Q. What techniques resolve ambiguities in crystallographic data?

  • High-resolution XRD : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯N hydrogen bonds) to validate packing motifs .

Q. How can moisture sensitivity during storage be mitigated?

  • Use vacuum-sealed containers with desiccants (e.g., silica gel).
  • Store under argon in flame-sealed ampoules for long-term stability .

Q. What computational methods predict reactivity for novel derivatives?

  • DFT calculations : Model transition states to predict cyclization barriers.
  • Molecular docking : Screen substituent effects on target binding (e.g., ATP pockets in kinases) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl imidazo[1,5-a]pyridine-8-carboxylate
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Ethyl imidazo[1,5-a]pyridine-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.